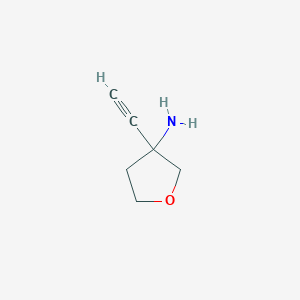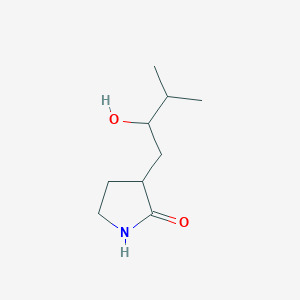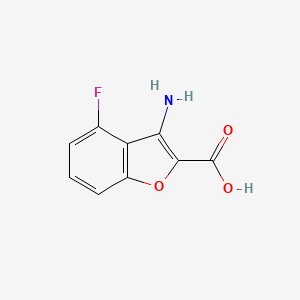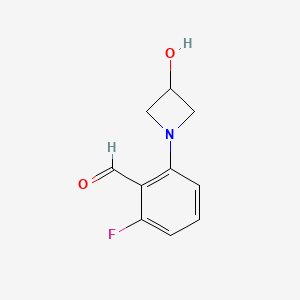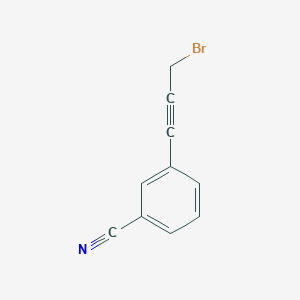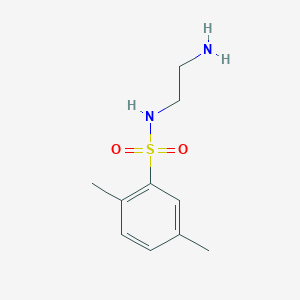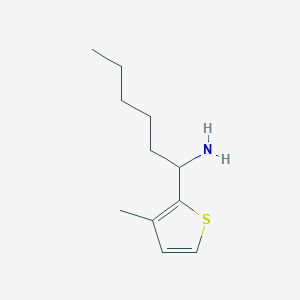![molecular formula C8H13BrO B13206800 6-(Bromomethyl)-1-methyl-5-oxaspiro[2.4]heptane](/img/structure/B13206800.png)
6-(Bromomethyl)-1-methyl-5-oxaspiro[2.4]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Bromomethyl)-1-methyl-5-oxaspiro[24]heptane is a chemical compound with the molecular formula C8H13BrO It is a spiro compound, which means it has a unique structure where two rings are connected through a single atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Bromomethyl)-1-methyl-5-oxaspiro[2.4]heptane typically involves the bromination of a precursor compound. One common method is the bromination of 1-methyl-5-oxaspiro[2.4]heptane using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is usually carried out in an inert solvent such as carbon tetrachloride at a controlled temperature to ensure the selective bromination at the desired position.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors for better control, and ensuring the purity of the final product through advanced purification techniques like recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 6-(Bromomethyl)-1-methyl-5-oxaspiro[2.4]heptane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride in anhydrous ether.
Major Products:
Substitution: Products like azido, thiocyanato, or alkoxy derivatives.
Oxidation: Products like alcohols or ketones.
Reduction: The corresponding methyl derivative.
Applications De Recherche Scientifique
6-(Bromomethyl)-1-methyl-5-oxaspiro[2.4]heptane has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its unique structure.
Material Science: Can be used in the synthesis of polymers and other materials with specific properties.
Biological Studies: May be used as a probe or reagent in biochemical assays to study enzyme activities or metabolic pathways.
Mécanisme D'action
The mechanism of action of 6-(Bromomethyl)-1-methyl-5-oxaspiro[2.4]heptane largely depends on the specific reactions it undergoes. For instance, in substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center. In biological systems, it may interact with enzymes or receptors, leading to changes in their activity or function.
Comparaison Avec Des Composés Similaires
6-(Bromomethyl)-5-oxaspiro[2.4]heptane: Similar structure but lacks the methyl group.
6-(Bromomethyl)-1,1-dimethyl-5-oxaspiro[2.4]heptane: Has an additional methyl group, which may affect its reactivity and applications.
6-(Bromomethyl)-3,4-dihydropyridin-2(1H)-one: Different ring system but similar bromomethyl functionality.
Uniqueness: 6-(Bromomethyl)-1-methyl-5-oxaspiro[2.4]heptane is unique due to its spiro structure and the presence of both a bromomethyl and a methyl group. This combination of features makes it a versatile intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry and material science.
Propriétés
Formule moléculaire |
C8H13BrO |
|---|---|
Poids moléculaire |
205.09 g/mol |
Nom IUPAC |
6-(bromomethyl)-2-methyl-5-oxaspiro[2.4]heptane |
InChI |
InChI=1S/C8H13BrO/c1-6-2-8(6)3-7(4-9)10-5-8/h6-7H,2-5H2,1H3 |
Clé InChI |
UQWXVFHSJPDWQQ-UHFFFAOYSA-N |
SMILES canonique |
CC1CC12CC(OC2)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



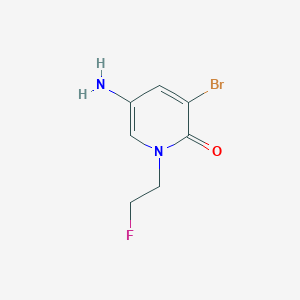
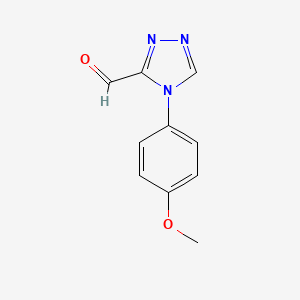
![5-{[(Benzyloxy)carbonyl]amino}-3-[(2-methylpropoxy)methyl]pentanoic acid](/img/structure/B13206736.png)
![tert-Butyl 3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-3-hydroxypiperidine-1-carboxylate](/img/structure/B13206741.png)
